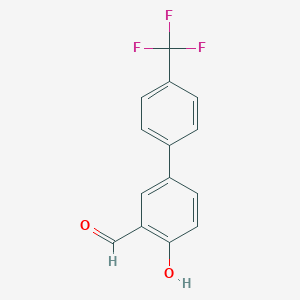

2-Formyl-4-(4-trifluoromethylphenyl)phenol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURLFOIYAYXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619387 | |

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-67-2 | |

| Record name | 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 4 Trifluoromethylphenyl Phenol and Its Analogues

Established Synthetic Pathways

The construction of 2-Formyl-4-(4-trifluoromethylphenyl)phenol is not a trivial synthetic task. It requires a multi-step approach that combines classic reactions with modern catalytic methods to build the target molecule efficiently and with high purity. The primary strategies involve the formation of the biaryl linkage and the introduction of the formyl group, often requiring the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Friedel-Crafts Acylation Approaches for Aryl Formylation

The introduction of a formyl group onto an aromatic ring, a key step in the synthesis of the target compound, can be accomplished through reactions that fall under the broad category of electrophilic aromatic substitution, akin to Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.comchemeurope.com While direct formylation using formyl chloride is not feasible due to its instability, several named reactions achieve this transformation effectively. The Vilsmeier-Haack and Gattermann reactions are prominent examples.

However, for phenolic substrates, the strongly acidic conditions of typical Friedel-Crafts reactions can be problematic, often leading to low yields or undesired side reactions due to the interaction of the hydroxyl group with the Lewis acid catalyst. sigmaaldrich.comyoutube.com A more effective strategy for introducing the formyl group ortho to a hydroxyl group is the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution. Another powerful method is ortho-lithiation, where the hydroxyl group directs a strong base (like n-butyllithium) to deprotonate the adjacent carbon, creating a nucleophilic center that can then react with a formylating agent such as N,N-dimethylformamide (DMF).

Table 1: Comparison of Aryl Formylation Methods

| Reaction Name | Reagents | Conditions | Suitability for Phenols |

|---|---|---|---|

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Anhydrous, acidic | Moderate; requires protection of the hydroxyl group. |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Mildly acidic | Good; often used for activated aromatic rings. |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | Basic | Excellent for ortho-formylation of phenols. |

| Ortho-lithiation | n-BuLi, then DMF | Anhydrous, low temp. | Excellent for directed ortho-formylation. |

Suzuki-Miyaura Cross-Coupling Strategies for Biaryl Linkage

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govmdpi.comnih.gov This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organohalide or triflate. mdpi.comnih.gov In the synthesis of this compound, this reaction is employed to connect the trifluoromethylphenyl moiety to the formylphenol backbone.

The essential boron-containing reagent for this synthesis is 4-(trifluoromethyl)phenylboronic acid. This compound is typically synthesized from a corresponding aryl halide, such as 4-bromobenzotrifluoride. The synthesis involves a metal-halogen exchange followed by reaction with a boron source. chemicalbook.com

A common laboratory-scale synthesis proceeds as follows:

4-Bromobenzotrifluoride is dissolved in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C).

An organolithium reagent, typically n-butyllithium, is added dropwise to perform a lithium-halogen exchange, forming an aryllithium intermediate.

A trialkyl borate (B1201080), such as trimethyl borate, is then added. The aryllithium attacks the boron atom.

The reaction is quenched with an acidic aqueous workup (e.g., with dilute HCl), which hydrolyzes the borate ester to the desired 4-(trifluoromethyl)phenylboronic acid. chemicalbook.com

This precursor is a stable, white solid that is commercially available and widely used in various cross-coupling reactions. organoborons.comtcichemicals.comsigmaaldrich.com

Table 2: Synthesis of 4-(Trifluoromethyl)phenylboronic Acid

| Step | Reactants | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 4-Bromobenzotrifluoride | n-Butyllithium, Trimethyl borate | 4-(Trifluoromethyl)phenylboronic acid | 50-60% chemicalbook.com |

With the boronic acid in hand, the next step is the palladium-catalyzed coupling with a suitable formylphenol derivative. The phenolic partner must possess a leaving group, typically a halogen like bromine or iodine, at the position where the coupling will occur (the 4-position). A suitable substrate would therefore be a 4-halo-2-formylphenol.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. mdpi.com

The reaction conditions must be carefully optimized, including the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields, especially with potentially challenging substrates. mdpi.combeilstein-journals.orgresearchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst for the C-C bond formation. |

| Ligand | S-Phos, XPhos, PPh₃ | Stabilizes the palladium catalyst and facilitates the reaction steps. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

Hydrogenolysis of Benzyl (B1604629) Ether Intermediates

During complex syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reaction steps. The hydroxyl group of a phenol (B47542) is acidic and can interfere with organometallic reagents used in reactions like Suzuki coupling. A common strategy is to protect the phenol as a benzyl ether. youtube.comorganic-chemistry.org The benzyl group is stable under a wide range of conditions but can be selectively removed at the end of the synthesis.

The removal of a benzyl ether is typically achieved through catalytic hydrogenolysis. atlanchimpharma.comrsc.org This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). youtube.comatlanchimpharma.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the free phenol and producing toluene as a byproduct. This deprotection step is generally clean and high-yielding.

The formation of the benzyl ether precursor is a straightforward process, typically accomplished via the Williamson ether synthesis. vaia.comias.ac.inresearchgate.net In this reaction, the phenol is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with benzyl bromide or benzyl chloride to form the benzyl ether. youtube.comias.ac.in

This protection step is usually performed early in the synthetic sequence, for example, on a 4-halophenol, before the formylation and cross-coupling steps.

Table 4: Benzyl Ether Protection and Deprotection

| Process | Starting Material | Reagents | Product |

|---|---|---|---|

| Protection | Phenol | Benzyl Bromide, K₂CO₃ | Benzyl Phenyl Ether |

| Deprotection | Benzyl Phenyl Ether | H₂, Pd/C | Phenol |

Catalytic Hydrogenolytic Cleavage

Catalytic hydrogenolytic cleavage is a significant method employed in the synthesis of phenols, which can be precursors to or final steps in the formation of complex molecules like this compound. This reductive cleavage process is typically used for the deprotection of hydroxyl groups that have been masked, often as benzyl ethers. The reaction involves the cleavage of a carbon-oxygen bond by hydrogen, facilitated by a metal catalyst.

The general transformation can be represented as:

Ar-O-CH₂-Ph + H₂ --(Catalyst)--> Ar-OH + CH₃-Ph

This debenzylation strategy is highly valued for its mild conditions and the clean formation of byproducts (toluene), which are easily removed. Palladium on carbon (Pd/C) is the most common catalyst for this transformation.

Key Research Findings:

Catalyst Efficiency: The choice of catalyst and solvent system is crucial for optimizing the reaction. While Pd/C is standard, other catalysts like Raney Nickel may be used.

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere (from balloon pressure to higher pressures) in solvents such as ethanol, methanol, or ethyl acetate.

Chemoselectivity: A key advantage of catalytic hydrogenolysis is its high chemoselectivity. It allows for the deprotection of a benzyl ether without affecting other reducible functional groups, such as the formyl or trifluoromethyl groups present in the target molecule, under carefully controlled conditions.

While direct literature on the hydrogenolytic cleavage step for the specific synthesis of this compound is not prevalent, this method remains a fundamental and reliable tool for the deprotection of a phenolic precursor in a multi-step synthesis.

Alternative and Emerging Synthetic Routes

Beyond classical methods, several alternative and emerging routes offer viable pathways for the synthesis of formylphenols. These methods often provide advantages in terms of regioselectivity, yield, and milder reaction conditions.

Vilsmeier-Haack Formylation of Substituted Phenols

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including phenols. chemistrysteps.comsemanticscholar.org This reaction introduces a formyl group (-CHO) onto the aromatic ring. ijpcbs.com The process involves treating the substituted phenol with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org

The electrophilic iminium salt, known as the Vilsmeier reagent, attacks the electron-rich phenol ring. chemistrysteps.com Subsequent hydrolysis of the resulting intermediate yields the desired aryl aldehyde. For phenols, the hydroxyl group is a strong activating group and directs the formylation primarily to the ortho and para positions. In the case of 4-substituted phenols, such as 4-(4-trifluoromethylphenyl)phenol, the formylation is directed to the ortho position, leading to the desired 2-formyl product.

The reaction generally proceeds under mild conditions and is known for its efficiency. ijpcbs.com The choice of reagents and reaction conditions can be tailored to optimize the yield and regioselectivity of the formylation. jocpr.com

Table 1: Vilsmeier-Haack Reaction Parameters for Phenols

Oxidative Approaches to Formylphenol Systems

Oxidative methods provide an alternative route to formylphenols, typically by the oxidation of a precursor containing a methyl or hydroxymethyl group at the desired position on the phenol ring. For the synthesis of this compound, this would involve the oxidation of 2-methyl-4-(4-trifluoromethylphenyl)phenol (B6372092) or 2-(hydroxymethyl)-4-(4-trifluoromethylphenyl)phenol.

A variety of oxidizing agents can be employed for these transformations. youtube.com The choice of oxidant is critical to ensure selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or degradation of the phenol ring. youtube.com

Common Oxidants for Converting Benzylic Alcohols/Methyl Groups to Aldehydes:

Manganese Dioxide (MnO₂): Effective for oxidizing benzylic and allylic alcohols to the corresponding aldehydes.

Selenium Dioxide (SeO₂): Can be used for the oxidation of activated methyl groups to aldehydes. youtube.com

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for the oxidation of primary alcohols to aldehydes in a laboratory setting.

Catalytic Aerobic Oxidation: More environmentally friendly methods involve the use of a catalyst (e.g., based on copper or iron) and an oxidant like air or molecular oxygen. youtube.com

Recent research has also focused on developing greener oxidative processes, utilizing catalysts and benign oxidants like hydrogen peroxide. organic-chemistry.org These methods aim to improve the environmental footprint of the synthesis. nih.gov

Considerations for Diazonium Salt Hydrolysis in Trifluoromethyl-Substituted Systems

The synthesis of the phenol moiety itself, particularly 4-(4-trifluoromethylphenyl)phenol, can be accomplished through the hydrolysis of a corresponding diazonium salt. This process starts with the diazotization of an aromatic amine, in this case, 4-(4-trifluoromethylphenyl)aniline. The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. lumenlearning.com

The resulting arenediazonium salt is a versatile intermediate. lumenlearning.com Gentle warming of the aqueous solution of the diazonium salt leads to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation, which is then attacked by water to yield the desired phenol. nptel.ac.inlibretexts.org

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + H₂O --(Heat)--> Ar-OH + N₂ + H⁺

For systems containing a trifluoromethyl group, certain considerations are important:

Stability of the Diazonium Salt: The strongly electron-withdrawing trifluoromethyl (CF₃) group can potentially destabilize the diazonium salt, making it more prone to decomposition. Careful temperature control during its formation and subsequent reaction is crucial.

Reaction Conditions: The hydrolysis is typically performed in acidic aqueous solutions, such as dilute sulfuric acid, to provide the necessary water for nucleophilic attack and to prevent unwanted side reactions like azo coupling. lumenlearning.comnptel.ac.in

This method is a powerful tool for introducing a hydroxyl group onto an aromatic ring, especially when direct electrophilic substitution is not feasible. libretexts.org

Optimization and Scalability in Laboratory and Industrial Contexts

Moving a synthesis from a laboratory setting to an industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

Solvent System Optimization and Recycling

The choice of solvent is a critical parameter in the synthesis of this compound and its analogues. An ideal solvent should not only facilitate the desired reaction by providing good solubility for reactants and reagents but also allow for easy product isolation and purification.

Key Optimization Considerations:

Reaction Efficiency: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. For instance, in formylation reactions, solvents must be compatible with the reactive intermediates.

Green Chemistry Principles: There is a growing emphasis on replacing traditional volatile organic compounds (VOCs) with greener alternatives. rsc.orgmdpi.com This includes the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and exhibits favorable properties. rsc.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also being explored as environmentally benign reaction media. mdpi.com

Solvent Recycling: In industrial processes, the ability to recover and recycle solvents is crucial for economic viability and minimizing waste. researchgate.net This involves selecting solvents with appropriate physical properties (e.g., boiling point) that allow for efficient separation from the reaction mixture, often through distillation.

Process Safety: The flammability, toxicity, and reactivity of the solvent are paramount safety considerations, especially on a large scale.

Table 2: Comparison of Conventional and Green Solvents in Organic Synthesis

Catalyst Design and Recovery Strategies (e.g., Pd/C Reactivation)

Heterogeneous Pd/C catalysts combine high catalytic efficiency, stemming from a large surface area, with high stability, allowing for straightforward recovery through filtration and reuse with minimal loss of activity. mdpi.comresearchgate.net Their tolerance to a variety of reaction conditions, including the presence of strong acids or bases, makes them suitable for diverse synthetic applications. researchgate.net

However, over multiple cycles, catalysts can become deactivated or "spent" due to factors like metal leaching, poisoning by impurities, or the aggregation of palladium nanoparticles. google.com Effective recovery and reactivation strategies are therefore crucial for the economic viability and sustainability of the process. Reactivation aims to restore the catalyst's activity to a level comparable to that of a fresh catalyst. google.com Several methods have been developed for the reactivation of Pd/C catalysts, often involving a sequence of washing and chemical treatments.

Table 1: Selected Methods for Reactivation of Palladium on Carbon (Pd/C) Catalysts

| Method | Description | Key Steps | Reference |

|---|---|---|---|

| Solvent and Ultrasonic Washing | A physical method to remove adsorbed impurities from the catalyst surface. | 1. Reflux and wash with an alcohol solution. 2. Clean using an ultrasonic bath with deionized water. 3. Soak in an alkali solution (e.g., NaOH). 4. Wash with water until neutral and dry. | google.com |

| Acid and Base Treatment | A chemical method to dissolve metal poisons and redeposit the active palladium species. | 1. Wash the inactivated catalyst with hot lye (alkali solution). 2. Wash with water until neutral. 3. Boil in a nitric acid solution. 4. After drying, treat with ammoniacal liquor and a PdCl₂ solution. 5. Reduce with NaOH and formaldehyde (B43269) to redeposit active palladium. | google.com |

| Thermal Treatment | Involves heating the catalyst to remove organic residues and redistribute the metal. | 1. Dry the catalyst at ~120 °C. 2. Roast at a higher temperature (e.g., 300 °C). 3. Reduce with hydrogen gas at an elevated temperature (e.g., 200 °C). | google.com |

Process Intensification Techniques (e.g., Continuous Flow Reactors)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In pharmaceutical and fine chemical synthesis, continuous flow chemistry has emerged as a key enabling technology for achieving these goals. nih.govmdpi.com The synthesis of biaryl compounds via Suzuki-Miyaura coupling is particularly well-suited for adaptation to continuous flow reactors, offering substantial advantages over traditional batch processing. researchgate.netbcrec.id

Continuous flow reactors, often microreactors, consist of a network of narrow tubes or channels through which reagents are continuously pumped and mixed. tue.nlthieme.de This setup provides superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and minimizing the formation of side products. tue.nl

Improved Safety: The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with exothermic reactions or toxic reagents. thieme.de

Increased Efficiency and Yield: Precise control over stoichiometry and residence time often leads to higher conversions and yields compared to batch reactors. researchgate.net Automation of the process allows for consistent product quality and high-throughput screening of optimal reaction conditions. researchgate.netbcrec.id

Integration of Synthesis and Purification: Flow systems can be designed to couple the reaction step directly with in-line separation and purification processes, creating a fully automated and streamlined manufacturing sequence. mdpi.comthieme.de

For the Suzuki-Miyaura synthesis of this compound, a continuous flow process would typically involve pumping solutions of the aryl halide, the boronic acid, the base, and a soluble palladium catalyst through a heated reactor coil. Alternatively, a packed-bed reactor containing a heterogeneous catalyst like Pd/C can be used, which simplifies product purification by retaining the catalyst within the reactor. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Suzuki-Miyaura Reactions

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. | tue.nl |

| Mass Transfer | Dependent on stirring efficiency. | Efficient and rapid mixing. | tue.nl |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor hold-up volume. | thieme.de |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | mdpi.com |

| Scalability | "Scaling up" can be challenging and may require re-optimization. | "Scaling out" by running multiple reactors in parallel is more straightforward. | bcrec.id |

| Productivity | Limited by reaction and workup cycle times. | Continuous production leads to higher productivity over time. | researchgate.net |

Green Chemistry Principles in Synthesis Design

Green chemistry is a foundational approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The design of a synthetic route for this compound can be systematically evaluated against the 12 Principles of Green Chemistry to create a more sustainable and environmentally benign process.

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. greenchemistry-toolkit.org Efficient catalytic methods like the Suzuki-Miyaura reaction, especially in continuous flow systems, minimize waste by achieving high yields and selectivity. digitellinc.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The Suzuki-Miyaura reaction generally has a high atom economy, with the main byproducts being inorganic salts from the base used.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. nih.gov This involves careful selection of starting materials, solvents, and reagents to avoid highly toxic compounds.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. nih.gov Research into Suzuki-Miyaura couplings has demonstrated success in greener solvents like water or ethanol, reducing reliance on volatile and toxic organic solvents like toluene or dioxane. researchgate.netnumberanalytics.com

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. nih.gov Flow reactors can improve energy efficiency through better heat transfer, and highly active catalysts can lower the required reaction temperature. numberanalytics.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. greenchemistry-toolkit.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. greenchemistry-toolkit.org

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The use of a palladium catalyst, required in only small amounts and which can be recycled, is a core green feature of this synthesis. mdpi.com

Design for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products. nih.gov

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. nih.gov This is a key advantage of many continuous flow setups.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov

To quantify the "greenness" of a synthesis, several metrics have been developed.

Table 3: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Description | Reference |

|---|---|---|---|---|

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. | greenchemistry-toolkit.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | A yield-corrected version of atom economy that reflects real-world performance. | researchgate.netyoutube.com |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | 0 | The ratio of the mass of waste produced to the mass of the desired product. | greenchemistry-toolkit.orgyoutube.com |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | greenchemistry-toolkit.orgyoutube.com |

By applying these principles and metrics, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation of 2 Formyl 4 4 Trifluoromethylphenyl Phenol

Reactions of the Formyl Group (–CHO)

The aldehyde, or formyl group, is a versatile functional group that readily participates in a range of oxidative, reductive, and condensation reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group of 2-Formyl-4-(4-trifluoromethylphenyl)phenol can be readily oxidized to the corresponding carboxylic acid, yielding 2-Hydroxy-5-(4-trifluoromethylphenyl)benzoic acid. This transformation is a common reaction for aromatic aldehydes and can be accomplished using a variety of oxidizing agents. The choice of reagent can be influenced by the presence of other functional groups in the molecule. For phenolic aldehydes, milder oxidants are often preferred to avoid undesired side reactions on the electron-rich aromatic ring.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. For substrates sensitive to harsh conditions, a two-step process involving conversion to an intermediate that is then oxidized can be employed.

Below is a table of common reagents used for the oxidation of aldehydes to carboxylic acids.

| Reagent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong oxidant, can sometimes cleave other functional groups. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Powerful oxidant, not suitable for acid-sensitive substrates. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' Reagent) | Mild oxidant, often used as a qualitative test for aldehydes. |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene | A highly effective and selective method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups. nih.gov |

The resulting 2-hydroxy-5-(4-trifluoromethylphenyl)benzoic acid is a salicylic (B10762653) acid derivative, a class of compounds with significant applications in medicinal chemistry and materials science.

Reductive Transformations to Hydroxymethyl Derivatives

The formyl group can be reduced to a primary alcohol (hydroxymethyl group), transforming this compound into 2-(Hydroxymethyl)-4-(4-trifluoromethylphenyl)phenol. This reduction is typically achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones. It is generally unreactive towards other functional groups like esters or carboxylic acids under standard conditions. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent that reacts violently with protic solvents like water and alcohols. Catalytic hydrogenation, for instance using hydrogen gas with a platinum catalyst, can also effect this transformation. rsc.org

The following table summarizes common reagents for the reduction of aldehydes.

| Reagent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol, Ethanol) | Reduces aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., Diethyl ether, THF), followed by aqueous workup | Reduces aldehydes, ketones, esters, carboxylic acids, and more. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pt, Pd, or Ni catalyst, various solvents | Reduces aldehydes, ketones, alkenes, alkynes, and nitro groups. |

This reduction yields a benzyl (B1604629) alcohol derivative, which can serve as a precursor for further synthetic modifications.

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation)

The electrophilic carbon atom of the formyl group is susceptible to nucleophilic attack, most notably from primary amines, to form imines, commonly known as Schiff bases. The reaction of this compound with a primary amine (R-NH₂) proceeds via a condensation mechanism, involving the formation of a carbinolamine intermediate followed by the elimination of a water molecule to yield the corresponding Schiff base. banglajol.info

This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis to facilitate the dehydration step. researchgate.net The resulting Schiff bases, containing the azomethine group (–CH=N–), are an important class of compounds with diverse applications, including as ligands in coordination chemistry and as biologically active agents. mdpi.com The intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen is a characteristic feature of Schiff bases derived from salicylaldehydes. nih.gov

A variety of primary amines can be used in this reaction, leading to a wide range of Schiff base derivatives.

| Amine Reactant | Product Class | Potential Significance |

| Aniline Derivatives | N-Aryl Schiff Bases | Ligands for metal complexes, fluorescent materials. |

| Alkylamines | N-Alkyl Schiff Bases | Synthetic intermediates. |

| Hydrazine Derivatives | Hydrazones | Precursors for heterocyclic synthesis. |

| Amino Acids | Schiff Bases of Amino Acids | Chiral ligands, enzyme inhibitors. |

Reactivity of the Phenolic Hydroxyl Group (–OH)

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group strongly activates the aromatic ring towards electrophilic substitution and can itself participate in nucleophilic reactions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

Hydroxyl Group (–OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Formyl Group (–CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.

4-(Trifluoromethylphenyl) Group: This large group, located para to the hydroxyl group, exerts a significant steric influence. Electronically, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the phenyl ring it is attached to, but its electronic effect on the phenolic ring is primarily transmitted through the biphenyl (B1667301) system.

The positions ortho to the powerfully activating hydroxyl group are C3 and C5. The C5 position is already occupied by the formyl group. Therefore, electrophilic attack will be strongly directed to the C3 and C6 positions. However, the formyl group at C2 directs incoming electrophiles to the C4 and C6 positions. The combined effect strongly favors substitution at the C6 position (ortho to the hydroxyl and meta to the formyl group). The C4 position is already substituted with the trifluoromethylphenyl group. Substitution at the C3 position (ortho to both hydroxyl and formyl groups) is less favored due to steric hindrance and the deactivating effect of the adjacent formyl group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C6 position of the phenolic ring. youtube.com

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Formyl-6-nitro-4-(4-trifluoromethylphenyl)phenol |

| Bromination | Br₂ / FeBr₃ or Br₂ in Acetic Acid | 6-Bromo-2-formyl-4-(4-trifluoromethylphenyl)phenol |

| Sulfonation | Fuming H₂SO₄ | 3-Formyl-5-(4-trifluoromethylphenyl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-2-formyl-4-(4-trifluoromethylphenyl)phenol |

Williamson Ether Synthesis and Related Alkylation Reactions

The acidic proton of the phenolic hydroxyl group can be removed by a base (such as sodium hydroxide (B78521) or sodium hydride) to form a highly nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide or other alkylating agents in a classic Sₙ2 reaction known as the Williamson ether synthesis, to produce an ether. wikipedia.orgmasterorganicchemistry.com

The reaction involves the attack of the phenoxide on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. byjus.com This method is highly effective for synthesizing a wide variety of aryl alkyl ethers from this compound. For this reaction to be efficient, primary or methyl halides are preferred as the alkylating agents to minimize competing elimination reactions. masterorganicchemistry.com

| Alkylating Agent | Base | Product |

| Methyl Iodide (CH₃I) | Sodium Hydroxide (NaOH) | 2-Methoxy-5-(4-trifluoromethylphenyl)benzaldehyde |

| Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 2-Ethoxy-5-(4-trifluoromethylphenyl)benzaldehyde |

| Benzyl Chloride (C₆H₅CH₂Cl) | Sodium Hydride (NaH) | 2-(Benzyloxy)-5-(4-trifluoromethylphenyl)benzaldehyde |

| Allyl Bromide (CH₂=CHCH₂Br) | Potassium Hydroxide (KOH) | 2-(Allyloxy)-5-(4-trifluoromethylphenyl)benzaldehyde |

This reaction provides a straightforward route to modify the phenolic hydroxyl group, which can be useful for altering the compound's physical properties (like solubility) or for protecting the hydroxyl group during subsequent synthetic steps.

Reactivity of the Trifluoromethylphenyl Moiety (–C₆H₄CF₃)

The trifluoromethylphenyl group is a significant pharmacophore that imparts unique electronic and physicochemical properties to a molecule. Its reactivity is largely dictated by the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group.

The phenyl ring of the 4-(trifluoromethylphenyl) moiety can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H activation on the trifluoromethyl-substituted ring is possible, more commonly, the ring is first functionalized with a leaving group (such as a halide or triflate) to facilitate coupling.

For instance, aryl triflates are effective substrates in cross-coupling reactions. Research has shown that electron-deficient aryl triflates, such as 4-(trifluoromethyl)phenyl triflate, can undergo coupling, although optimization of reaction conditions is often necessary to achieve good yields and avoid side reactions like S-O bond cleavage. nih.gov Similarly, mesylated phenol (B47542) derivatives, which can be conceptually related to the phenolic structure of the target compound, have been successfully used in cross-coupling reactions with potassium alkoxymethyltrifluoroborates, demonstrating viability with both electron-rich and electron-poor substituents. nih.gov The reactivity of the phenyl ring in "this compound" towards such transformations would allow for the synthesis of more complex derivatives by attaching various organic fragments.

The trifluoromethyl (–CF₃) group is a powerful modulator of a molecule's chemical and biological properties. Its influence stems from a combination of steric and electronic effects.

Aromatic Reactivity: The –CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect significantly deactivates the attached phenyl ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present at the ortho or para positions. This altered reactivity profile is a key consideration in the design of synthetic pathways involving trifluoromethyl-substituted aromatic compounds. mdpi.com

| Property | Influence of the Trifluoromethyl (–CF₃) Group |

| Electronic Effect | Strong electron-withdrawing group. mdpi.com |

| Aromatic Reactivity | Deactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic substitution. |

| Lipophilicity | Significantly increases lipophilicity (Hansch π = +0.88). mdpi.com |

| Metabolic Stability | High, due to the strength of the C-F bond. mdpi.com |

Uncommon and Mechanistically Distinct Transformations

Beyond standard functional group transformations, phenols substituted with formyl groups can undergo less common but mechanistically interesting reactions, including direct substitution of the aldehyde functionality and dearomatization pathways.

Research has revealed that 4-formyl phenols, particularly those with electron-donating groups in the ortho position (such as the hydroxyl group in the target compound), can undergo direct aromatic substitution of the formyl group. kirj.ee When reacting with active alkyl halides under basic conditions, these phenols can yield a mixture of products arising from three distinct pathways. kirj.eeresearchgate.net

Williamson Ether Synthesis: The phenolate (B1203915) anion reacts at the oxygen atom, leading to the formation of an ether. This is often a competing reaction pathway. kirj.ee

Aromatic Substitution of the Formyl Group: The alkyl group displaces the formyl group at the para position. This pathway involves the addition of the alkyl group to the para-position, followed by the elimination of formic acid. researchgate.net

Dearomatization: The alkyl group adds to a position ortho to the hydroxyl group, leading to a dearomatized cyclohexadienone product. kirj.ee

The ratio of these products is highly dependent on the specific substituents on the benzene (B151609) ring, the nature of the alkyl halide, and the reaction conditions, such as the base and solvents used. kirj.ee For example, in the alkylation of certain 4-formyl phenols, formyl group substitution has been observed to yield up to 36% of the product, with dearomatization accounting for up to 10%. kirj.ee

| Reaction Pathway | Description |

| Path I: Williamson Reaction | O-alkylation of the phenolate to form an ether. kirj.eeresearchgate.net |

| Path II: Formyl Group Substitution | Substitution of the para-formyl group by an alkyl group. kirj.eeresearchgate.net |

| Path III: Dearomatization | Addition of an alkyl group to the ortho-position, breaking aromaticity. kirj.eeresearchgate.net |

Dearomatization reactions are powerful tools in organic synthesis for converting flat, aromatic systems into complex three-dimensional structures. nih.gov Phenols are common substrates for such transformations, which can be achieved through various methods, including oxidation and alkylation. nih.govnih.gov As mentioned previously, the alkylation of 4-formyl phenols can lead to dearomatized cyclohexadienone products as a side reaction. kirj.ee

A classic example of a rearrangement that proceeds through a dearomatized intermediate is the aromatic Claisen rearrangement. organic-chemistry.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement occurs when an allyl phenyl ether is heated, proceeding through a concerted mechanism via a cyclic transition state. libretexts.orgwikipedia.orgbyjus.com The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore the aromatic ring, resulting in an ortho-allylphenol. libretexts.orglscollege.ac.in

For a molecule like "this compound" to undergo a Claisen rearrangement, it would first need to be converted to its corresponding allyl ether via a Williamson ether synthesis. Subsequent heating could then potentially trigger the rearrangement. The presence of substituents on the ring can influence the regioselectivity and feasibility of the reaction. If the ortho positions are blocked, the allyl group may migrate to the para position via a subsequent Cope rearrangement before tautomerization can occur. organic-chemistry.org While substitution of a formyl group has been observed in Claisen-type rearrangements at high temperatures, direct aromatic substitution with alkyl halides at room temperature proceeds through a different, non-rearrangement mechanism. kirj.eeresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of phenolic compounds. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such molecules, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust description of the molecule's electronic structure and geometry. nih.govkarazin.ua

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the lowest energy conformation (the global minimum). For a molecule like 2-Formyl-4-(4-trifluoromethylphenyl)phenol, a key aspect of this analysis is the rotational freedom around the single bond connecting the phenol (B47542) and trifluoromethylphenyl rings.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenolic Compound (Calculated vs. Experimental) Note: The following data is representative of typical results for similar phenolic compounds as specific data for this compound was not found in the searched sources. The comparison is often made to X-ray crystallography data.

| Parameter | Bond/Angle | DFT/B3LYP (Calculated) | X-ray (Experimental) |

| Bond Length (Å) | C-O (hydroxyl) | 1.345 | 1.357 |

| C=O (formyl) | 1.220 | 1.215 | |

| C-C (inter-ring) | 1.485 | 1.490 | |

| Bond Angle (°) | C-C-O (hydroxyl) | 120.5 | 120.1 |

| Dihedral Angle (°) | Inter-ring twist | 42.5 | 44.8 |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. ijaemr.com DFT calculations are used to determine the energies of these orbitals (EHOMO and ELUMO). For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized across the phenolic ring, while the LUMO is a π*-antibonding orbital. nih.gov Analysis of the orbital distributions can reveal how different substituents, such as the electron-withdrawing trifluoromethyl group, influence the electronic landscape of the molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies Note: This table illustrates typical values obtained for related compounds using the B3LYP functional.

| Parameter | Energy (eV) |

| EHOMO | -6.52 |

| ELUMO | -2.41 |

| HOMO-LUMO Gap (ΔE) | 4.11 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. core.ac.uk

However, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct this, a scaling factor is typically applied. A more detailed analysis involves the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration. ijaemr.com This allows for unambiguous assignment of the peaks observed in experimental spectra to specific molecular motions. For phenolic compounds, characteristic vibrations include the O-H stretch, C=O stretch of the formyl group, and various C-C stretching modes within the aromatic rings. ijaemr.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a primary computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov

These calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing which molecular orbitals are involved. nih.gov For a molecule like this compound, TD-DFT can help understand how the combination of the phenol ring, formyl group, and trifluoromethylphenyl moiety influences its color and photophysical properties. nih.gov The calculations are often performed considering a solvent environment using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

While computational models provide valuable insights, discrepancies can arise when comparing them to experimental data, such as that from X-ray crystallography. nih.gov These differences stem from several factors:

Phase Difference: DFT calculations are often performed on a single molecule in the gas phase, whereas X-ray crystallography describes the molecule within a solid-state crystal lattice. Intermolecular forces in the crystal, such as hydrogen bonding and π-stacking, can influence molecular conformation. nih.gov

Method and Basis Set: The choice of DFT functional and basis set can affect the accuracy of the calculated geometry.

Environmental Effects: Temperature and pressure, which are factors in experimental measurements, are typically not accounted for in standard geometry optimizations.

To resolve these discrepancies, several strategies can be employed. Calculations can be refined by incorporating a solvent model (like PCM) to simulate a more realistic environment. For solid-state comparisons, more advanced computational methods that explicitly account for periodic boundary conditions and intermolecular interactions can be used. A common approach is to carefully compare the calculated geometry of the isolated molecule with the crystal structure to identify and quantify the effects of crystal packing forces on parameters like bond lengths and dihedral angles. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de An MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. nih.gov

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions represent areas with a neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and formyl groups, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. nih.gov MEP analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. uni-muenchen.de

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the elucidation of complex pathways and the characterization of high-energy transition states. For this compound, computational modeling can predict its behavior in various chemical transformations.

DFT calculations are commonly employed to model reaction coordinates. This involves identifying the lowest energy path from reactants to products, which requires locating the transition state structure—the maximum energy point along this path. The energy of the transition state is crucial as it relates directly to the reaction's activation energy and, consequently, its rate. usda.gov

Potential reaction pathways for this molecule that can be studied computationally include:

Reactions of the Formyl Group : Nucleophilic addition to the carbonyl carbon is a characteristic reaction. The mechanism involves the approach of a nucleophile, formation of a tetrahedral intermediate, and subsequent protonation. youtube.com

Electrophilic Aromatic Substitution : The phenol ring, activated by the hydroxyl group, can undergo electrophilic substitution. Computational studies can determine the relative activation energies for substitution at different positions on the ring. usda.gov

Defluorination of the Trifluoromethyl Group : Under specific conditions, such as in an alkaline aqueous environment, trifluoromethylphenols can undergo hydrolysis and defluorination. rsc.org Density functional theory calculations have suggested that this key defluorination step may proceed through an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination and requires the deprotonation of the phenol. rsc.org

By comparing the calculated activation energies for different potential reactions, chemists can predict the most favorable reaction pathway under given conditions.

The acidity of the phenolic proton is a fundamental property of this compound. Computational chemistry offers reliable methods for predicting the acid dissociation constant (pKa) in silico.

A highly accurate and practical method for computing the pKa of phenols is the "direct approach," which calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.comnih.gov This approach avoids the need for empirical correction factors. mdpi.comresearchgate.net High-level DFT calculations, incorporating both implicit and explicit solvent effects, have proven effective. A particularly successful computational protocol involves using the CAM-B3LYP functional with the 6-311G+dp basis set, an SMD (Solvation Model based on Density) continuum solvation model, and the inclusion of two explicit water molecules to model the hydrogen-bonding interactions in the first solvation shell. mdpi.comnih.gov This methodology has demonstrated high accuracy for a wide range of substituted phenols, achieving a mean absolute error of approximately 0.3 to 0.4 pKa units compared to experimental values. mdpi.comnih.gov

| Component | Description | Purpose |

|---|---|---|

| DFT Functional | CAM-B3LYP | A long-range corrected hybrid functional that accurately describes electronic structure. mdpi.com |

| Basis Set | 6-311G+dp | A flexible basis set that provides a good description of the electron distribution. mdpi.com |

| Solvation Model | SMD (Solvation Model based on Density) | An implicit model that accounts for the bulk solvent effects on the solute's energy. nih.gov |

| Explicit Solvent | Two explicit water molecules | Models the specific hydrogen-bonding interactions between the phenolic group and water. mdpi.comnih.gov |

Influence of Substituent Effects on Molecular Properties and Intermolecular Interactions

The trifluoromethyl (-CF3) group is a critical substituent that significantly influences the physicochemical properties of this compound, most notably its lipophilicity. Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a key parameter in medicinal chemistry that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The -CF3 group is strongly electron-withdrawing and is considered a lipophilic moiety. mdpi.comontosight.ai Its presence generally increases the lipophilicity of a molecule. mdpi.com The Hansch lipophilicity parameter (π), which quantifies the contribution of a substituent to the logP value, for a -CF3 group is +0.88. mdpi.com This positive value indicates a favorable contribution to lipophilicity.

This enhancement in lipophilicity is attributed to several factors:

Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation. mdpi.com

Enhanced Membrane Permeability : Higher lipophilicity can facilitate the passage of molecules across biological membranes. mdpi.comontosight.ai

The solid-state structure and crystal packing of a molecule are governed by a network of non-covalent intermolecular interactions. The trifluoromethyl group, with its highly electronegative fluorine atoms, plays a significant role in directing these interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

While the specific crystal structure of this compound is not detailed in the provided search context, analysis of closely related compounds containing the trifluoromethylphenyl phenol moiety provides significant insight. Studies on similar structures, such as Schiff bases derived from trifluoromethyl-substituted anilines and substituted salicylaldehydes, reveal the prevalence of interactions involving fluorine. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| C…H / H…C | 29.2% |

| H…H | 28.6% |

| F…H / H…F | 25.6% |

| O…H / H…O | 5.7% |

| F…F | 4.6% |

*Data based on the analysis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, a structurally similar compound. nih.gov

The data clearly indicates that F…H interactions are a major contributor to the crystal packing, accounting for over a quarter of all close contacts. nih.gov Additionally, F…F and potential F…O interactions, though less frequent, also play a role in stabilizing the crystal lattice. These non-covalent bonds, particularly hydrogen bonds and other weak contacts involving fluorine, are crucial in determining the supramolecular architecture of the solid state.

Applications in Advanced Chemical Synthesis and Materials Science

Integration into Advanced Materials Systems

Polymer Chemistry: Enhancing Thermal Stability and Chemical Resistance

The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) group present in 2-Formyl-4-(4-trifluoromethylphenyl)phenol, is a well-established strategy for improving the thermal and chemical resilience of polymers. mdpi.com The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute to increased thermal stability, reduced flammability, and enhanced resistance to chemical attack. mdpi.com

While direct studies detailing the use of this compound in polymer synthesis are not extensively documented in publicly available literature, its structural motifs are found in high-performance polymers like epoxy resins and polyimides. The phenolic and formyl groups offer reactive sites for polymerization. For instance, the formyl group can be converted to other functionalities or used in condensation reactions, while the phenolic hydroxyl group is a common reactant in the synthesis of phenolic and epoxy resins. researchgate.net

The trifluoromethyl group, in particular, is known to enhance the properties of epoxy resins, leading to lower dielectric constants, reduced water absorption, and improved thermal stability. mdpi.comresearchgate.net Research on epoxy resins containing various trifluoromethyl groups has shown that these polymers exhibit excellent thermal stability, with glass transition temperatures often exceeding 128 °C and 5% weight loss temperatures above 300 °C. mdpi.com The incorporation of such fluorinated phenols into polymer backbones can lead to materials with superior performance characteristics suitable for demanding applications in electronics and aerospace.

Table 1: Influence of Trifluoromethyl Groups on Epoxy Resin Properties

| Property | Standard Epoxy Resin (DGEBA) | Fluorinated Epoxy Resin |

| Glass Transition Temperature (Tg) | Lower | Higher (>128 °C) mdpi.com |

| Thermal Stability (TGA, 5% wt loss) | Lower | Higher (>300 °C) mdpi.com |

| Water Absorption | Higher | Lower researchgate.net |

| Dielectric Constant | Higher | Lower researchgate.net |

| Chemical Resistance | Good | Excellent |

This table provides a generalized comparison based on literature for fluorinated epoxy resins. Specific values for polymers derived from this compound would require dedicated experimental investigation.

Dye and Pigment Chemistry: Development of Novel Chromophores and Color Properties

The structure of this compound makes it a promising precursor for the synthesis of novel dyes and pigments. The formyl group is a key functional group for the creation of chromophoric systems, such as Schiff bases and azo dyes.

Schiff Base Dyes: The formyl group can readily react with primary aromatic amines to form Schiff bases (imines), which often exhibit intense color and interesting photophysical properties. nih.govjocpr.com The extended conjugation in the resulting molecule, involving the aromatic rings and the azomethine (-CH=N-) linkage, is responsible for the absorption of light in the visible region. The trifluoromethylphenyl group can further influence the electronic properties of the dye, potentially leading to shifts in the absorption and emission spectra, as well as enhancing properties like lightfastness and solubility in organic media.

Azo Dyes: While the synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich aromatic compound, this compound can be utilized as a coupling component. mdpi.comresearchgate.net The hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion. The resulting azo dyes would incorporate the trifluoromethylphenyl moiety, which can impact the color and fastness properties of the dye. Azo dyes are a major class of synthetic colorants with wide applications in textiles, printing, and coatings. mdpi.comnih.gov

The development of novel chromophores from this compound could lead to dyes with specific and desirable color properties. The exact color and spectral characteristics would depend on the specific chemical reactions and the other reactants used in the synthesis.

Table 2: Potential Chromophore Synthesis from this compound

| Chromophore Type | Reaction | Key Functional Group | Potential Properties |

| Schiff Base | Condensation with a primary amine | Azomethine (-CH=N-) | Intense color, potential for fluorescence, good solubility in organic solvents. nih.gov |

| Azo Dye | Coupling with a diazonium salt | Azo (-N=N-) | Wide range of colors, good light and wash fastness. researchgate.net |

This table outlines the potential for synthesizing different classes of chromophores. The actual properties would need to be determined experimentally.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Transformations for 2-Formyl-4-(4-trifluoromethylphenyl)phenol

Future research will likely focus on expanding the synthetic utility of this compound beyond known transformations. The aldehyde and phenolic hydroxyl groups are primary sites for derivatization, but emerging catalytic methods can unlock new reaction pathways for modifying the aromatic core.

Key areas of exploration include:

Advanced Condensation Reactions: While the formation of Schiff bases (imines) through condensation with primary amines is a fundamental reaction for salicylaldehydes, future work could explore stereoselective and catalytically driven multi-component reactions to build complex molecular architectures in a single step. acs.org

Metal-Catalyzed Cross-Coupling: The aromatic rings of the scaffold could be further functionalized using modern cross-coupling reactions. Catalytic systems, particularly those based on palladium, could be developed to enable C-H activation, allowing for the direct introduction of new functional groups without pre-functionalization, thus increasing synthetic efficiency. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for transformations of the formyl group offers a metal-free alternative, aligning with greener chemistry principles. Research into asymmetric organocatalytic reactions could yield chiral derivatives with potential applications in specialized fields.

Coordination Chemistry: The ability of the salicylaldehyde (B1680747) moiety to act as a bidentate chelating ligand for metal ions is well-established. nih.gov Future investigations could explore the synthesis of novel organometallic complexes with a wide range of transition metals and lanthanides. These new complexes could be designed to exhibit specific catalytic, magnetic, or photophysical properties.

The table below outlines potential catalytic transformations for future investigation.

| Transformation Type | Target Site | Potential Catalyst Class | Desired Outcome |

| Asymmetric Aldol (B89426) Addition | Formyl Group | Chiral Organocatalysts | Synthesis of chiral diol derivatives |

| C-H Arylation | Phenolic Ring | Palladium or Rhodium Complexes | Introduction of additional aryl groups |

| Decarbonylative Coupling | Formyl Group | Nickel or Rhodium Catalysts | Formation of a biaryl ether linkage |

| Cycloaddition Reactions | Imine Derivative | Lewis Acids | Construction of heterocyclic scaffolds |

Development of Greener and More Sustainable Synthetic Protocols for its Production and Functionalization

A significant trend in chemical synthesis is the development of environmentally benign protocols. Future research on this compound will prioritize sustainability in both its primary synthesis and subsequent functionalization.

Emerging green strategies include:

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel minimizes solvent usage, waste generation, and energy consumption associated with intermediate purification steps.

Alternative Energy Sources: The use of microwave irradiation or sonication as energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating.

Biocatalysis: Employing enzymes or whole-cell systems for specific transformations could offer high selectivity under mild, aqueous conditions, representing a highly sustainable synthetic route.

Green Solvents: Research will focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (e.g., CO₂), or ionic liquids. The tailored functionalization of phenols is an area where sustainable methods are actively being pursued. nih.gov

The following table compares a conventional synthetic approach with a potential greener alternative.

| Parameter | Conventional Protocol | Greener Protocol | Sustainability Advantage |

| Solvent | Chlorinated or Aromatic Solvents | Water, Ethanol, or Supercritical CO₂ | Reduced toxicity and environmental impact |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable solid-acid catalysts, enzymes | Catalyst reusability, milder conditions |

| Energy | Prolonged heating with oil bath | Microwave irradiation, room temperature | Reduced energy consumption and time |

| Waste | Multiple work-up and purification steps | One-pot synthesis, minimal purification | Higher atom economy, less chemical waste |

Advanced Computational Modeling for Structure-Reactivity Prediction and Material Design

In silico methods are becoming indispensable for accelerating chemical research. Advanced computational modeling can provide deep insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives, guiding experimental efforts.

Future computational studies will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties (IR, NMR, UV-Vis), and analyze the electronic landscape of the molecule. nih.govresearchgate.net This allows for a precise understanding of factors like intramolecular hydrogen bonding and the electronic influence of the trifluoromethyl group. acs.orgnih.gov

Time-Dependent DFT (TD-DFT): This method is crucial for predicting the excited-state properties of molecules. researchgate.net It can be used to design derivatives with specific fluorescence or phosphorescence characteristics for applications in sensors or organic light-emitting diodes (OLEDs).

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate structural features of a library of derivatives with their observed activity, enabling the rational design of more potent compounds. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules in different environments, such as in solution or integrated within a polymer matrix, providing insights into their interactions and bulk material properties.

The table below summarizes key computational methods and their predictive capabilities for this scaffold.

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Ground-state geometry, bond lengths/angles, vibrational frequencies, electronic distribution | Structure validation, reactivity prediction |

| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, excited state energies | Design of fluorescent probes and optical materials |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., cytotoxicity, enzyme inhibition) | Rational drug design |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects | Material compatibility, self-assembly studies |

Design of Functional Materials with Tunable Properties Derived from this compound Scaffolds

The inherent functionality of the this compound scaffold makes it an excellent building block for a new generation of functional materials. By strategically modifying its structure, materials with precisely controlled and responsive properties can be engineered.

Potential avenues for material design include:

Chemosensors: Derivatives, particularly Schiff bases, can be designed to exhibit a colorimetric or fluorescent response upon binding to specific metal ions or anions. The trifluoromethylphenyl group can tune the sensitivity and selectivity of the sensor.

Smart Polymers: Incorporating the scaffold as a monomer or cross-linking agent into polymer chains could lead to materials with tunable thermal or mechanical properties. The rigid aromatic structure can enhance thermal stability, while the polar functional groups can mediate intermolecular interactions. The development of materials with tunable thermoplasticity from phenolic sources serves as a model for this approach. nih.gov

Luminescent Materials: The extended π-conjugated system that can be created from Schiff base derivatives of this scaffold makes them candidates for aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) materials, which have applications in bio-imaging and solid-state lighting. acs.org

Liquid Crystals: The rigid, anisotropic shape of derivatives of this molecule could be exploited to design novel liquid crystalline materials, where the molecular orientation can be controlled by external stimuli.

The following table details potential material types and the properties that could be tuned.

| Material Type | Key Functional Group(s) | Tunable Property | Potential Application |

| Chemosensor | Imine, Phenolic -OH | Colorimetric/Fluorescent Response | Environmental monitoring, medical diagnostics |

| High-Performance Polymer | Phenolic -OH, Formyl Group | Glass Transition Temperature, Modulus | Aerospace, advanced adhesives |

| Solid-State Emitter | Imine, π-System | Emission Wavelength, Quantum Yield | Organic Light-Emitting Diodes (OLEDs) |

| Metal-Organic Framework (MOF) | Phenolic -OH, Formyl Group | Porosity, Catalytic Activity | Gas storage, heterogeneous catalysis |

Q & A

Q. What synthetic methodologies are typically employed to prepare 2-Formyl-4-(4-trifluoromethylphenyl)phenol, and how is its purity validated?

Answer: The synthesis of this compound often involves condensation reactions between phenolic precursors and aldehyde derivatives. Key steps include:

- Schiff base formation : Reacting 4-(4-trifluoromethylphenyl)phenol with an aldehyde source under acidic or basic conditions .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Analytical validation :

- FT-IR/Raman spectroscopy : To confirm functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.

- HPLC : Assess purity (>98% threshold recommended for research-grade material) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritant properties .

- Decomposition : Monitor for discoloration (indicative of oxidation) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational (DFT) models for this compound?

Answer: Discrepancies often arise in bond lengths, angles, or intermolecular interactions. A systematic approach includes:

- X-ray crystallography : Determine experimental dihedral angles (e.g., 44.77° between phenol and trifluoromethylphenyl rings in related structures) .

- DFT optimization : Compare B3LYP/6-311G(d,p)-level calculations with experimental data. Adjust basis sets or solvent models to improve alignment .

- Hydrogen bonding analysis : Validate intramolecular O-H⋯N interactions (S(6) ring motif) via Hirshfeld surface metrics (e.g., 5.7% O⋯H contributions) .

Q. What strategies optimize reaction yields of this compound under catalytic conditions?

Answer:

- Catalyst screening : Test transition metals (e.g., Pd/C, Cu(I)) for cross-coupling steps .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature gradients : Perform reactions under reflux (80–120°C) to accelerate kinetics while minimizing side products .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Answer: Crystal packing is dominated by:

- C-H⋯O interactions : Form polymeric chains along the a-axis .

- Hirshfeld surface analysis : Contributions include C⋯H (29.2%), H⋯H (28.6%), and F⋯H (25.6%) interactions. Fluorine’s electronegativity drives F⋯F (4.6%) contacts .

Methodological Note : Use Mercury software to visualize packing motifs and PLATON for topology analysis .

Contradiction Analysis in Research Data

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Answer:

- Cross-validation : Compare NMR peak assignments (e.g., formyl proton at δ 9.8–10.2 ppm) with IR C=O stretches.

- Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not obscure key peaks .

- Dynamic effects : Consider tautomerization (e.g., keto-enol) in solution-phase NMR vs. solid-state IR .

Methodological Recommendations

- Computational modeling : Always benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against crystallographic data .

- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to grow diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products